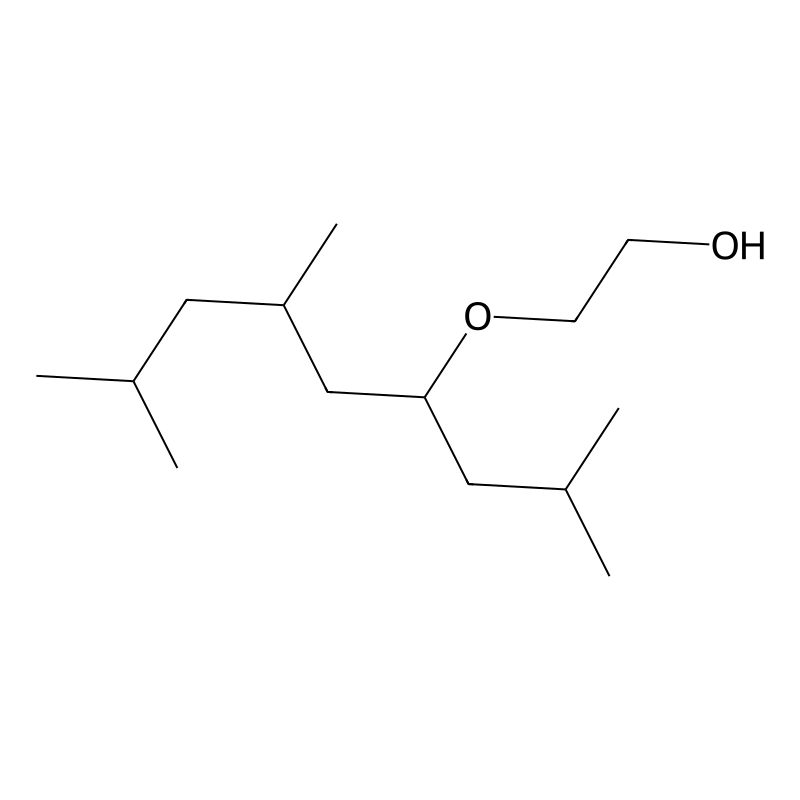2-(2,6,8-Trimethylnonan-4-yloxy)ethanol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
2-(2,6,8-Trimethylnonan-4-yloxy)ethanol is a chemical compound with the molecular formula and a molecular weight of approximately 186.33 g/mol. It is classified as a secondary alcohol due to the presence of a hydroxyl group (-OH) attached to a carbon that is also bonded to two other carbon atoms. The compound features a branched alkyl chain derived from 2,6,8-trimethylnonane, which contributes to its hydrophobic properties while the ethylene glycol moiety provides hydrophilic characteristics, making it an interesting candidate for various applications in chemical formulations and materials science .
The reactivity of 2-(2,6,8-trimethylnonan-4-yloxy)ethanol primarily involves typical alcohol reactions such as:
- Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes depending on the reaction conditions.
- Esterification: This compound can react with carboxylic acids to form esters, which are useful in creating surfactants and plasticizers.
- Ether Formation: The hydroxyl group can undergo dehydration reactions to form ethers when reacted with alkyl halides or other alcohols under acidic conditions.
- Antimicrobial Activity: Alcohols and their derivatives are known for their antimicrobial properties, which could extend to this compound.
- Biocompatibility: The presence of ethylene glycol units suggests potential biocompatibility, making it suitable for biomedical applications.
Further studies are necessary to elucidate specific biological activities associated with this compound.
Synthesis of 2-(2,6,8-trimethylnonan-4-yloxy)ethanol can be achieved through several methods:
- Alkylation Reaction: This involves the reaction of an appropriate alkyl halide with ethylene glycol in the presence of a base.
- Reduction of Ketones: Starting from a ketone precursor derived from 2,6,8-trimethylnonane can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
- Direct Alcoholysis: Reacting 2,6,8-trimethyl-4-nonanone with ethylene glycol under acidic conditions can yield the desired product.
Each method has its advantages and disadvantages in terms of yield and purity.
2-(2,6,8-trimethylnonan-4-yloxy)ethanol finds applications in various fields:
- Surfactants: Its amphiphilic nature makes it suitable for use in detergents and emulsifiers.
- Cosmetics: Due to its moisturizing properties, it can be incorporated into skin care formulations.
- Industrial Chemicals: It may serve as a solvent or intermediate in the synthesis of more complex chemical compounds.
Interaction studies involving 2-(2,6,8-trimethylnonan-4-yloxy)ethanol are crucial for understanding its behavior in different environments. Preliminary studies suggest:
- Compatibility with Polymers: It has shown compatibility with various polymer matrices, enhancing their mechanical properties.
- Biological Interactions: Its interactions with biological membranes require further investigation to assess its potential toxicity and bioactivity.
Several compounds share structural similarities with 2-(2,6,8-trimethylnonan-4-yloxy)ethanol. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-(2,4,6-Trimethylnonan-4-yloxy)ethanol | Longer carbon chain; different branching | |
| 2-(2-Methylpropoxy)propan-1-ol | Shorter chain; simpler structure | |
| 1-Octanol | Straight-chain alcohol; less branched |
Uniqueness
The uniqueness of 2-(2,6,8-trimethylnonan-4-yloxy)ethanol lies in its branched structure combined with a hydrophilic ethylene glycol unit. This combination allows for enhanced solubility and surfactant properties compared to linear alcohols and other similar compounds. Its specific branching pattern also contributes to unique physical properties such as lower volatility and higher viscosity compared to simpler alcohols .
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Related CAS
General Manufacturing Information
FRI - indicates a polymeric substance containing no free-radical initiator in its Inventory name but is considered to cover the designated polymer made with any free-radical initiator regardless of the amount used.








